5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H19FN4O2S and its molecular weight is 446.5. The purity is usually 95%.
BenchChem offers high-quality 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol, which is synthesized from furan-2-carboxylic acid and 2-aminothiophenol. The second intermediate is 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)thiazole-4-carbaldehyde, which is synthesized from 3,4-dihydroisoquinoline, 4-fluorobenzaldehyde, and thiazole-4-carboxaldehyde. These two intermediates are then coupled together using a condensation reaction to form the final product.
Starting Materials
Furan-2-carboxylic acid, 2-aminothiophenol, 3,4-dihydroisoquinoline, 4-fluorobenzaldehyde, thiazole-4-carboxaldehyde
Reaction
Synthesis of 2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol:, Step 1: Furan-2-carboxylic acid is reacted with thionyl chloride to form furan-2-yl chloride., Step 2: Furan-2-yl chloride is then reacted with 2-aminothiophenol in the presence of a base such as triethylamine to form 2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol., Synthesis of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)thiazole-4-carbaldehyde:, Step 1: 3,4-dihydroisoquinoline is reacted with 4-fluorobenzaldehyde in the presence of a base such as sodium hydride to form 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)thiazole-4-carbinol., Step 2: The thiazole-4-carbinol intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate to form 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)thiazole-4-carbaldehyde., Coupling of the two intermediates:, The two intermediates, 2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol and 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)thiazole-4-carbaldehyde, are coupled together using a condensation reaction in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol.
properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2S/c25-18-9-7-16(8-10-18)20(28-12-11-15-4-1-2-5-17(15)14-28)21-23(30)29-24(32-21)26-22(27-29)19-6-3-13-31-19/h1-10,13,20,30H,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKYAEOBURUPIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol |
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